LP 44

Descripción general

Descripción

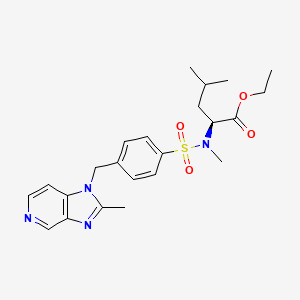

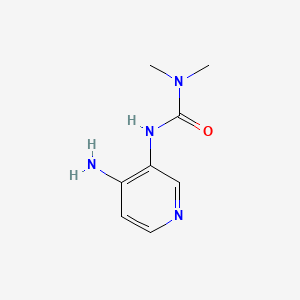

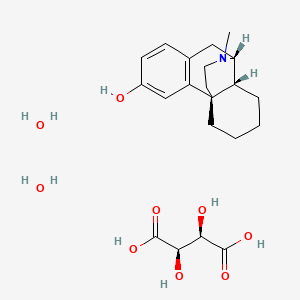

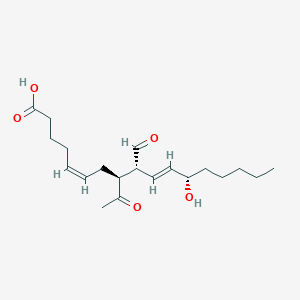

The compound “6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride” is also known by other names such as LP-44, CHEMBL225284, and compound 5 . It has a molecular formula of C27H37N3OS and a molecular weight of 451.7 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a piperazine ring, a hexanamide chain, and a tetrahydronaphthalen group . The InChI string for the compound is InChI=1S/C27H37N3OS/c1-32-26-15-7-6-14-25 (26)30-20-18-29 (19-21-30)17-8-2-3-16-27 (31)28-24-13-9-11-22-10-4-5-12-23 (22)24/h4-7,10,12,14-15,24H,2-3,8-9,11,13,16-21H2,1H3, (H,28,31) .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 451.7 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It also has a rotatable bond count of 9 .

Aplicaciones Científicas De Investigación

Neurofarmacología: Agonismo del receptor de serotonina

LP 44 es un agonista potente y selectivo del receptor 5HT7 de serotonina. Este receptor juega un papel crucial en la función cerebral, incluyendo la regulación del ciclo sueño-vigilia y funciones en el estrés, el aprendizaje y la memoria . La investigación que involucra a this compound ha ayudado a dilucidar el complejo papel de los receptores 5-HT7 en estos procesos.

Regulación del ciclo sueño-vigilia

El compuesto se ha utilizado en estudios para suprimir el sueño REM cuando se microinyecta en el núcleo del rafe dorsal de las ratas . Esta aplicación es significativa para comprender los trastornos del sueño y desarrollar posibles tratamientos.

Respuesta al estrés y regulación emocional

This compound se ha utilizado para estudiar el impacto del sistema serotoninérgico en la respuesta al estrés. Ayuda a comprender cómo los receptores de serotonina pueden influir en la regulación emocional y las conductas relacionadas con el estrés .

Aprendizaje y memoria

La investigación ha demostrado que this compound puede afectar el aprendizaje y la memoria. Esto es particularmente relevante en el contexto de los trastornos neuropsiquiátricos donde los receptores de serotonina están implicados .

Estudios neuroevolutivos

This compound se ha utilizado para observar cambios morfológicos en las líneas celulares del hipocampo y la amígdala, que dependen de la vía de señalización relacionada con el receptor 5-HT7 . Esta aplicación es vital para comprender el desarrollo y la plasticidad del sistema nervioso.

Investigación en neurociencia: Transmisión sináptica

Los estudios también han explorado cómo this compound, a través de su acción sobre los receptores de serotonina, modula la transmisión sináptica hipocampal mediada por el receptor AMPA. Esta investigación es crucial para comprender los mecanismos celulares que subyacen a la plasticidad sináptica .

Mecanismo De Acción

Target of Action

LP 44, also known as 6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride, is a potent and selective agonist at the 5HT7 serotonin receptor . This receptor plays a complex role in several aspects of brain function, including regulation of the sleep-wake cycle and roles in stress, learning, and memory .

Mode of Action

As a 5HT7 agonist , this compound binds to the 5HT7 serotonin receptor, activating it . This activation can lead to a variety of downstream effects, depending on the specific cellular context and the other signaling pathways that are active in the same cell .

Biochemical Pathways

The 5HT7 receptor is part of the serotonin system, which is a major biochemical pathway in the brain. Activation of the 5HT7 receptor by this compound can affect various aspects of brain function, including the regulation of the sleep-wake cycle . The specific biochemical pathways affected by this compound and the downstream effects of these pathways are complex and can vary depending on the specific cellular and physiological context .

Result of Action

The activation of the 5HT7 receptor by this compound can lead to a variety of molecular and cellular effects. For example, it has been shown to suppress REM sleep in rats . In addition, it has been suggested that this compound may induce morphological changes in hippocampal and amygdaloid cell lines, dependent on the 5HT7 receptor-related signal pathway .

Análisis Bioquímico

Biochemical Properties

LP 44 plays a significant role in biochemical reactions, particularly in the serotonin pathway. It interacts with the 5HT7 serotonin receptor, a G protein-coupled receptor, which is involved in various physiological processes such as circadian rhythm, learning, memory, and mood . The interaction between this compound and the 5HT7 receptor is of a binding nature, where this compound acts as an agonist .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the 5HT7 serotonin receptor. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in a study on gastric ulcers in rats, this compound was found to exert anti-ulcer effects via 5-hydroxytryptamine receptor 7 activation .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its action as an agonist at the 5HT7 serotonin receptor. It binds to this receptor, activating it and leading to a series of downstream effects. These can include enzyme activation or inhibition, changes in gene expression, and alterations in cellular signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on rats, this compound was administered at a specific dosage to investigate its effects on gastric ulcers

Metabolic Pathways

Given its role as a 5HT7 serotonin receptor agonist, it is likely involved in serotonin-related pathways

Subcellular Localization

The subcellular localization of this compound is likely to be at the site of the 5HT7 serotonin receptor, given its role as a receptor agonist . Any effects on its activity or function due to its localization would be an interesting area for further research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1-bromo-2-methylbenzene with piperazine to form 4-(2-methylphenyl)piperazine. This intermediate is then reacted with 1-bromo-4-naphthalene to form 6-[4-(2-methylphenyl)piperazin-1-yl]naphthalene. The final step involves the reaction of this intermediate with hexanoyl chloride to form the desired compound.", "Starting Materials": [ "1-bromo-2-methylbenzene", "piperazine", "1-bromo-4-naphthalene", "hexanoyl chloride" ], "Reaction": [ { "reactant": "1-bromo-2-methylbenzene", "reagent": "piperazine", "product": "4-(2-methylphenyl)piperazine" }, { "reactant": "4-(2-methylphenyl)piperazine", "reagent": "1-bromo-4-naphthalene", "product": "6-[4-(2-methylphenyl)piperazin-1-yl]naphthalene" }, { "reactant": "6-[4-(2-methylphenyl)piperazin-1-yl]naphthalene", "reagent": "hexanoyl chloride", "product": "6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride" } ] } | |

Número CAS |

824958-12-5 |

Fórmula molecular |

C27H37N3OS |

Peso molecular |

451.7 g/mol |

Nombre IUPAC |

6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide |

InChI |

InChI=1S/C27H37N3OS/c1-32-26-15-7-6-14-25(26)30-20-18-29(19-21-30)17-8-2-3-16-27(31)28-24-13-9-11-22-10-4-5-12-23(22)24/h4-7,10,12,14-15,24H,2-3,8-9,11,13,16-21H2,1H3,(H,28,31) |

Clave InChI |

JNBBJUHCODFLEG-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC=C1N2CCN(CC2)CCCCCC(=O)NC3CCCC4=CC=CC=C34.Cl |

SMILES canónico |

CSC1=CC=CC=C1N2CCN(CC2)CCCCCC(=O)NC3CCCC4=CC=CC=C34 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LP-44; LP 44; LP44; compound 5 [PMID 17649988]. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of LP44?

A1: LP44 selectively activates the serotonin 5-HT7 receptor. []

Q2: What are the downstream effects of LP44 binding to the 5-HT7 receptor?

A2: Activation of the 5-HT7 receptor by LP44 has been implicated in various physiological processes, including:

- Suppression of REM sleep: Microinjections of LP44 into the dorsal raphe nucleus of rats significantly reduced REM sleep duration. [, ]

- Modulation of synaptic transmission in the nucleus tractus solitarii (nTS): LP44 has been shown to both decrease and increase synaptic transmission in the nTS, suggesting a complex pre- and postsynaptic mechanism of action. This modulation may contribute to LP44's effects on cardiorespiratory reflexes. []

- Potential analgesic effects: Research indicates that LP44 may have analgesic properties in models of formalin-induced orofacial pain in mice. []

- Influence on stress response: Activation of 5-HT7 receptors in the median raphe nucleus by LP44 has been shown to attenuate stress-induced behavioral deficits in rat models of depression. []

Q3: Does LP44 affect respiratory chemosensitivity?

A3: Research suggests that while LP44 can activate 5-HT7 receptors in the parafacial region of the mouse brainstem, it does not appear to have a significant impact on CO2-stimulated breathing. This suggests that 5-HT7 receptors in this region may not be essential for respiratory chemosensitivity. [, ]

Q4: Are there any studies on the effects of LP44 on the cardiovascular system?

A4: LP44 has been shown to relax the superior mesenteric vein (SMV) in rats, primarily through activation of the 5-HT7 receptor. This relaxation may contribute to the blood pressure-lowering effects observed with chronic 5-HT administration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphonic acid, [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, pentasodium salt](/img/structure/B1675195.png)